(4-Methylbenzyl)hydrazine hydrochloride
Overview
Description
“(4-Methylbenzyl)hydrazine hydrochloride” is an organic compound with the empirical formula C8H13ClN2 . It has a molecular weight of 172.66 and is sold in solid form . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of “this compound” involves two stages . In the first stage, tert-butyl isopropylidenecarbazate and 4-Methylbenzyl bromide react with sodium hydride in acetonitrile at 80°C . In the second stage, the product from the first stage is reacted with hydrogen chloride in ethanol, water, and ethyl acetate .Molecular Structure Analysis
The SMILES string for “this compound” is NNCC1=CC=C(C=C1)C.[H]Cl . The InChI key is FZDQALMNASCCIY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in the available literature.Scientific Research Applications
Chemical Reactivity and Structural Analysis
- The reactivity of substituted benzylidenacetylacetone with hydrazine dihydrochloride has been studied, leading to the synthesis of various derivatives, including those with a 4-methylbenzyl group. These derivatives have been analyzed using X-ray crystallographic techniques to confirm their structures (Kurihara et al., 1975).
Enzymatic Interaction Studies
- Research into hydrazine analogues, such as those involving a benzyl or methyl group, has demonstrated their role as inhibitors of specific enzymes. For instance, (3-hydroxybenzyl)hydrazine and methylhydrazine have been identified as potent slow-binding inhibitors of γ-aminobutyric acid aminotransferase, an enzyme significant in neurotransmitter regulation (Lightcap & Silverman, 1996).
Synthesis of Novel Compounds with Biological Activities
- Studies have shown the synthesis of new compounds starting from derivatives that include a 4-methylbenzyl group. These compounds have been evaluated for various biological activities, such as anti-lipase and anti-urease activities. Compounds synthesized from 4-methylbenzyl derivatives have shown moderate to good inhibitory effects, comparable to or surpassing those of standard drugs in some cases (Bekircan et al., 2014).
Development of Antifungal and Antimicrobial Agents
- The synthesis of hydrazine derivatives, including those with a 4-methylbenzyl moiety, has been explored for their potential in treating fungal and bacterial infections. Some of these synthesized compounds have demonstrated significant antifungal and antimicrobial activities, offering promising leads for new therapeutic agents (Li et al., 2011).
Antioxidant Properties
- Hydroxybenzylidene hydrazines, which can include 4-methylbenzyl groups, have been synthesized and tested for their free radical scavenging activities. These compounds have shown varying degrees of effectiveness in scavenging different types of radicals, indicating their potential as antioxidants (Šeršen et al., 2017).
Cellular Studies and Probe Development
- Derivatives of hydrazine, such as those incorporating a 4-methylbenzyl group, have been used in the development of chemodosimetric probes. These probes have applications in detecting hydrazine in biological systems, including live cell imaging, demonstrating their utility in biochemical research (Nandi et al., 2015).
Safety and Hazards
“(4-Methylbenzyl)hydrazine hydrochloride” is classified as Acute Tox. 4 Oral according to the GHS07 classification . It has a hazard statement of H302, which means it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist .
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
(4-Methylbenzyl)hydrazine hydrochloride, like other hydrazine derivatives, can undergo nucleophilic addition reactions . It reacts with carbonyl compounds to form hydrazones, a process similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Biochemical Pathways
Hydrazine derivatives are known to participate in various biochemical reactions, including the wolff-kishner reduction, which converts carbonyl groups to methylene groups .
Result of Action
Hydrazine derivatives are known to participate in various chemical reactions, potentially leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound
Properties
IUPAC Name |
(4-methylphenyl)methylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDQALMNASCCIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949050 | |
Record name | [(4-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26177-51-5 | |
Record name | [(4-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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